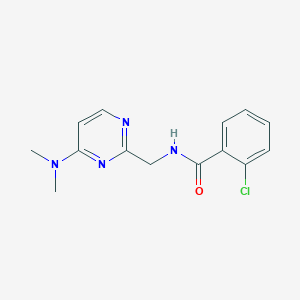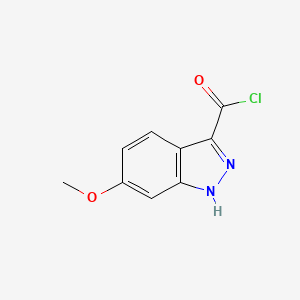
(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine, also known as MP-10, is a synthetic compound that belongs to the amphetamine class of drugs. It has been studied for its potential use as a treatment for various neurological disorders, including attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Mécanisme D'action
(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine acts as a potent stimulant by increasing the release of dopamine and norepinephrine in the brain. The drug binds to the dopamine and norepinephrine transporters, preventing the reuptake of these neurotransmitters and leading to their accumulation in the synaptic cleft. This results in increased activation of the postsynaptic receptors and enhanced signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine are similar to those of other amphetamine-class drugs. The drug increases heart rate, blood pressure, and body temperature, and can also cause euphoria, increased alertness, and improved cognitive function. However, prolonged use of the drug can lead to tolerance, dependence, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity through chromatography. The drug is also potent and has a long half-life, which makes it suitable for in vivo studies. However, the drug's potential for abuse and addiction can be a limitation, and researchers must take precautions to ensure the safety of their subjects.
Orientations Futures
There are several future directions for research on (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine. One area of interest is the drug's potential use as a treatment for other neurological disorders, such as depression and anxiety. Researchers are also investigating the drug's mechanism of action at the molecular level, with the goal of identifying new targets for drug development. Additionally, studies are being conducted to determine the long-term effects of the drug on the brain and body, as well as its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine involves several steps, including the condensation of 2-methyl-3-pyridinecarboxaldehyde with nitromethane, reduction of the resulting nitrostyrene with sodium borohydride, and reductive amination with 2-propanone. The final product is obtained after purification through chromatography.
Applications De Recherche Scientifique
(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine has been studied for its potential use as a treatment for ADHD, narcolepsy, and other neurological disorders. Researchers have found that the drug increases the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating attention, motivation, and mood.
Propriétés
IUPAC Name |
(2S)-2-methyl-3-(5-methylpyridin-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(5-11)3-10-4-9(2)6-12-7-10/h4,6-8H,3,5,11H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHWXKYDXAHHAH-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1)C[C@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({(E)-[1-(3-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B2938798.png)

![2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B2938800.png)

![(3-bromophenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2938803.png)

![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2938806.png)

![1-(4-Bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2938810.png)
![N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2938811.png)


